4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl(methyl)amino group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid as the primary starting material.
Amidation: The benzoic acid undergoes amidation with ethyl(methyl)amine to form the corresponding amide.
Hydrolysis: The amide is then hydrolyzed to yield 4-{[Ethyl(methyl)amino]methyl}benzoic acid.
Hydrochloride Formation: Finally, the benzoic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reflux Condensation: To facilitate the amidation and hydrolysis reactions.
Purification: Techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, pain, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: Similar structure but with a methylamino group instead of ethyl(methyl)amino.
4-Aminobenzoic acid: Lacks the ethyl(methyl)amino group.
4-(Ethylamino)benzoic acid: Contains an ethylamino group instead of ethyl(methyl)amino.
Uniqueness
4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the amino moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
4-[[ethyl(methyl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-12(2)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H |
InChI Key |
SZHDWUSZRQUIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.